6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that features a fluorophenyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for preparing dihydropyridine derivatives. The reaction conditions generally include refluxing the reactants in ethanol for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the specific substitution reaction, such as nitro or sulfonyl derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and receptor binding.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives are known to interact with calcium channels, inhibiting calcium influx into cells. This action can lead to vasodilation and reduced blood pressure. The fluorophenyl group may enhance the binding affinity and specificity of the compound for its target receptors .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 6-(3-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Uniqueness
6-(3-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C12H8FNO3 |
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Molecular Weight |
233.19 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(15)14-10/h1-6H,(H,14,15)(H,16,17) |
InChI Key |
RWXPLBIWLMYBHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
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